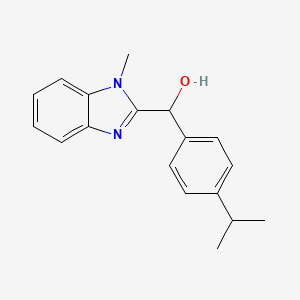
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyrrole family and has a molecular formula of C19H16N2O2.
Mechanism of Action
The mechanism of action of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can result in enhanced cognitive function.
Biochemical and Physiological Effects:
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as exhibit antiviral and antimicrobial activity. Additionally, it has been reported to enhance cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is its potential application in various fields such as medicinal chemistry and material science. Additionally, it has been reported to exhibit a range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is the lack of understanding of its mechanism of action, which makes it challenging to optimize its biological activity.
Future Directions
There are several future directions for the research on N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide. One potential direction is the optimization of its biological activity through the synthesis of analogs and derivatives. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in drug development. Furthermore, the use of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide as a ligand in the synthesis of metal complexes for catalytic and sensing applications is an area that requires further investigation.
Synthesis Methods
The synthesis of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide can be achieved by the reaction of 3-acetyl-5-phenylpyrrole-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide as a yellow solid with a high yield.
Scientific Research Applications
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. It has been reported to exhibit a range of biological activities including anticancer, antiviral, and antimicrobial properties. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic and sensing applications.
properties
IUPAC Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)16-12-17(14-8-4-2-5-9-14)20-18(16)21-19(23)15-10-6-3-7-11-15/h2-12,20H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXLYOGAYMRYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B4965679.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4965686.png)
![N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B4965696.png)
![methyl {2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B4965706.png)
![3-{[(3-bromophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4965709.png)


![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4965727.png)

![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)

![3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4965746.png)
![4-[(anilinocarbonothioyl)amino]butanoic acid](/img/structure/B4965757.png)
